

# Chemical and physical properties of (S)-3-(1-Aminoethyl)phenol

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## Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

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## An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-3-(1-Aminoethyl)phenol**, a chiral aromatic amine, is a pivotal intermediate in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of various bioactive molecules, most notably as a key building block for the cholinesterase inhibitor, Rivastigmine, which is utilized in the management of Alzheimer's and Parkinson's disease-related dementia. The precise (S)-configuration of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of **(S)-3-(1-Aminoethyl)phenol**.

## Chemical and Physical Properties

**(S)-3-(1-Aminoethyl)phenol** is typically a white to light brown crystalline powder. Proper storage requires maintaining the compound in a cool, dry, and well-sealed container, protected from light and moisture to ensure its integrity.

## Identifiers and General Properties

| Property          | Value                                   | Reference                               |
|-------------------|---|---|
| IUPAC Name        | 3-[(1S)-1-aminoethyl]phenol             | <a href="#">[1]</a>                     |
| Synonyms          | S-3-Hydroxy-Alpha-methylbenzylamine     |   |
| CAS Number        | 123982-81-0                             | <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> NO       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 137.18 g/mol                            | <a href="#">[1]</a>                     |
| Appearance        | White or light brown crystalline powder |   |

## Physicochemical Data

| Property          | Value                                  | Reference                               |
|-------------------|--|---|
| Density           | 1.096 g/cm <sup>3</sup>                |   |
| Boiling Point     | 266.3 °C at 760 mmHg                   | <a href="#">[3]</a>                     |
| Melting Point     | 177-180 °C (for racemate)              | <a href="#">[4]</a>                     |
| Flash Point       | 114.9 °C                               |   |
| Refractive Index  | 1.572                                  |   |
| pKa (Phenolic OH) | ~9.8 (Predicted for similar phenols)   | <a href="#">[4]</a> <a href="#">[5]</a> |
| pKa (Ammonium)    | ~9-10 (Predicted for ammonium ions)    |   |
| Purity            | ≥ 97%                                  |   |
| Storage           | 2-8°C, protect from light and moisture | <a href="#">[3]</a>                     |

## Synthesis of (S)-3-(1-Aminoethyl)phenol

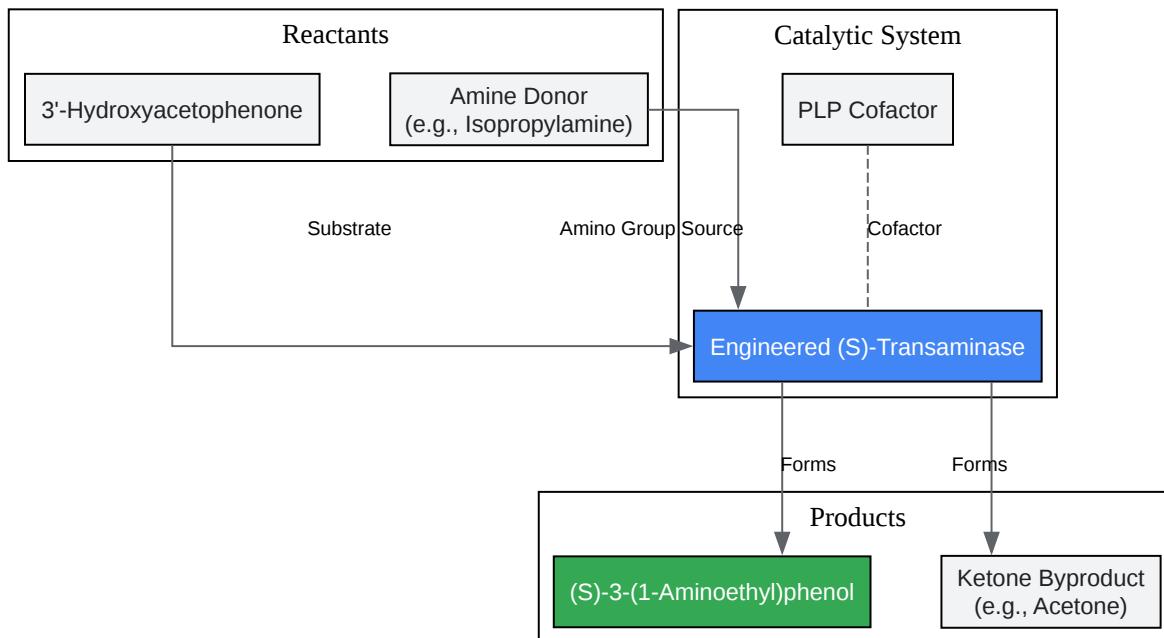
The enantiomerically pure **(S)-3-(1-Aminoethyl)phenol** is primarily synthesized through two strategic approaches: biocatalytic asymmetric synthesis and chiral resolution of a racemic mixture.

## Biocatalytic Synthesis via Transamination

A modern and efficient method for producing **(S)-3-(1-Aminoethyl)phenol** involves the asymmetric amination of a prochiral ketone using an engineered transaminase enzyme. This approach is favored for its high enantioselectivity and environmentally benign reaction conditions.

**Principle:** The synthesis utilizes an engineered (S)-selective transaminase polypeptide to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3'-hydroxyacetophenone, yielding the desired (S)-amine with high enantiomeric excess.<sup>[6]</sup>

- **Reaction Setup:** In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.
- **Reagent Addition:** 3'-hydroxyacetophenone is added as the substrate. An amine donor, such as isopropylamine, is added in excess. Pyridoxal-5'-phosphate (PLP) is included as a necessary cofactor for the transaminase.
- **Enzyme Addition:** The engineered transaminase polypeptide (lyophilized powder or whole-cell preparation) is added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically conducted at a controlled temperature (e.g., 30-45°C) with gentle agitation for 12-24 hours. The progress is monitored by HPLC.
- **Work-up and Purification:** Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to basic (pH > 10) to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield **(S)-3-(1-Aminoethyl)phenol** with high purity and enantiomeric excess.



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Biocatalytic synthesis workflow.

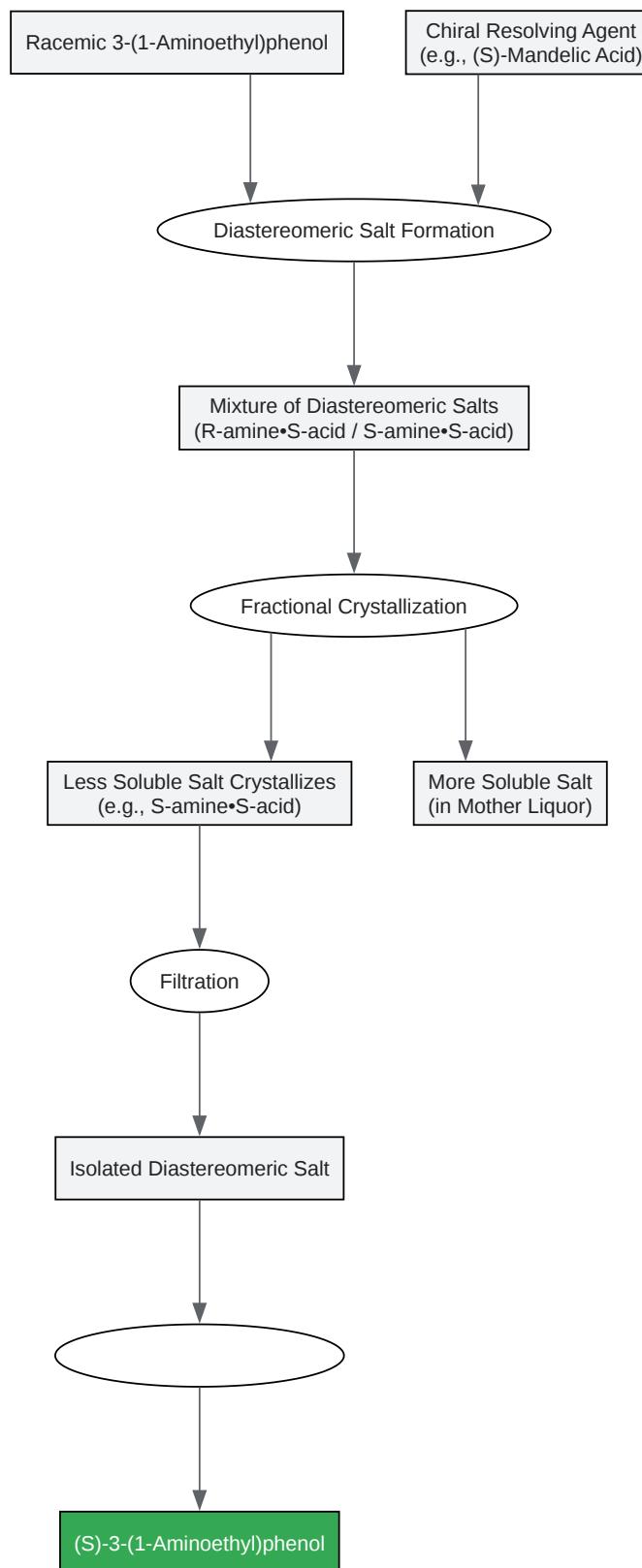
## Synthesis by Chiral Resolution

This classical approach involves the synthesis of racemic 3-(1-aminoethyl)phenol followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.

**Principle:** The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid or D-(--)-tartaric acid).<sup>[7]</sup> This reaction forms a pair of diastereomeric salts. One diastereomer is typically less soluble in a given solvent system and crystallizes out, allowing for its separation. The resolved salt is then treated with a base to liberate the free (S)-amine.

- **Racemate Synthesis:** Racemic 3-(1-aminoethyl)phenol is first synthesized, for instance, by reductive amination of 3'-hydroxyacetophenone.

- Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., a mixture of acetone and water, or ethanol).<sup>[7]</sup> A solution of the chiral resolving agent (e.g., (S)-(+)-mandelic acid, ~0.5 equivalents) in the same solvent system is added.
- Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.<sup>[7]</sup>
- Isolation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
- Liberation of Free Amine: The isolated diastereomeric salt is dissolved or suspended in water, and the pH is adjusted to >10 with an aqueous base (e.g., sodium hydroxide or ammonia). This neutralizes the resolving agent and liberates the free (S)-amine.
- Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield enantiomerically enriched **(S)-3-(1-Aminoethyl)phenol**.

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Chiral resolution workflow.

## Spectroscopic and Analytical Data

While specific, high-resolution spectra for **(S)-3-(1-Aminoethyl)phenol** are not widely available in public literature, the expected spectral characteristics can be reliably predicted based on its functional groups. Commercial suppliers often provide detailed certificates of analysis with this data upon purchase.<sup>[8]</sup>

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy (Predicted)

The NMR spectrum will be characterized by signals from the aromatic ring, the ethylamine side chain, and the exchangeable protons of the amine and phenol groups.

| <sup>1</sup> H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity    | Integration | Assignment                           |
|--------------------------------|----------------------|-----------------|-------------|--------------------------------------|
| Methyl Protons                 | ~1.3-1.5             | Doublet         | 3H          | -CH(NH <sub>2</sub> )CH <sub>3</sub> |
| Methine Proton                 | ~4.0-4.3             | Quartet         | 1H          | -CH(NH <sub>2</sub> )CH <sub>3</sub> |
| Amine Protons                  | Broad, variable      | Singlet (broad) | 2H          | -NH <sub>2</sub>                     |
| Phenolic Proton                | Broad, variable      | Singlet (broad) | 1H          | -OH                                  |
| Aromatic Protons               | ~6.6-7.2             | Multiplets      | 4H          | Ar-H                                 |

| <sup>13</sup> C NMR (Predicted) | Chemical Shift (ppm) | Assignment                           |
|---------------------------------|----------------------|--------------------------------------|
| Methyl Carbon                   | ~23-26               | -CH(NH <sub>2</sub> )CH <sub>3</sub> |
| Methine Carbon                  | ~49-52               | -CH(NH <sub>2</sub> )CH <sub>3</sub> |
| Aromatic Carbons                | ~113-130             | Ar-CH                                |
| Aromatic Carbon (C-CH)          | ~145-148             | Ar-C-CH                              |
| Aromatic Carbon (C-OH)          | ~155-158             | Ar-C-OH                              |

### Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature absorptions corresponding to the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C bending.

| Functional Group        | Characteristic Absorption (cm <sup>-1</sup> ) | Notes  |
|-------------------------|---|--|
| O-H Stretch (Phenol)    | 3200 - 3550                                   | Strong, broad peak due to hydrogen bonding.    |
| N-H Stretch (Amine)     | 3300 - 3500                                   | Medium intensity, two bands for primary amine. |
| C-H Stretch (Aromatic)  | 3000 - 3100                                   | Medium to weak.                                |
| C-H Stretch (Aliphatic) | 2850 - 2960                                   | Medium intensity.                              |
| C=C Bending (Aromatic)  | 1500 - 1600                                   | Medium to strong, multiple bands.              |
| C-O Stretch (Phenol)    | 1200 - 1260                                   | Strong intensity.                              |

## Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]<sup>+</sup>) peak is expected at m/z = 137. The primary fragmentation pathway is anticipated to be the  $\alpha$ -cleavage of the C-C bond adjacent to the nitrogen atom, which is characteristic for amines.

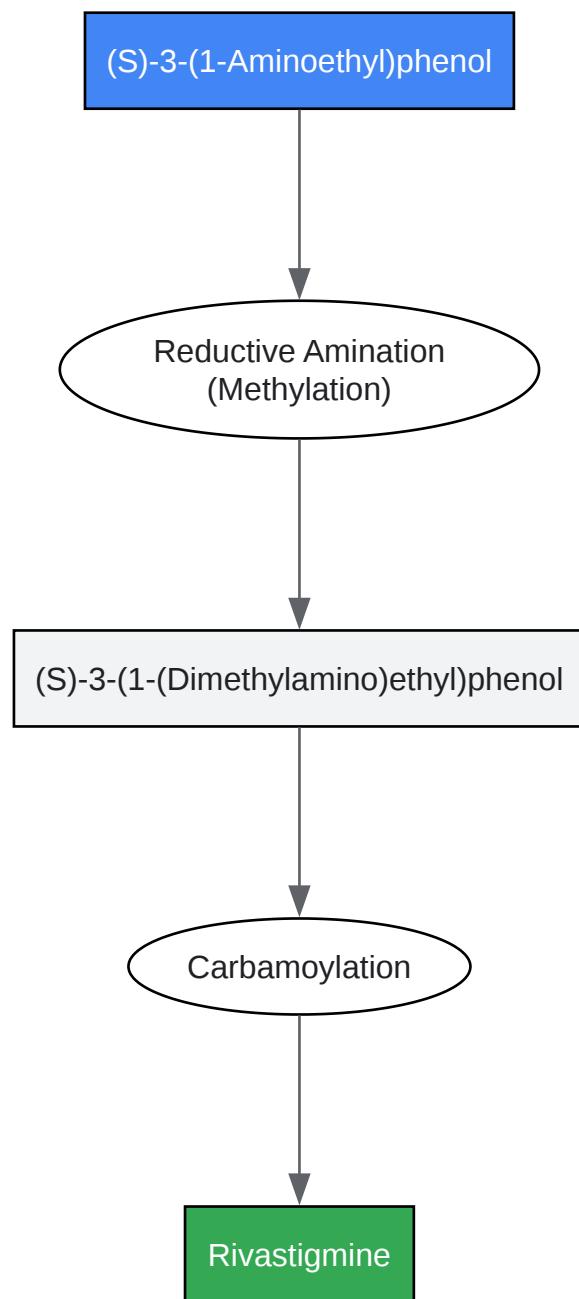
| m/z Value | Possible Fragment  | Notes   |
|-----------|--|---|
| 137       | $[\text{C}_8\text{H}_{11}\text{NO}]^+$   | Molecular ion peak.   |
| 122       | $[\text{M} - \text{CH}_3]^+$   | Loss of the methyl group via $\alpha$ -cleavage. This is expected to be a major fragment. |
| 108       | $[\text{M} - \text{C}_2\text{H}_5]^+$ or $[\text{M} - \text{CH}_2\text{NH}]^+$ | Potential fragmentation pathways involving the side chain.                                |
| 77        | $[\text{C}_6\text{H}_5]^+$   | Phenyl cation, common in aromatic compounds, though may be of low intensity.              |

## Biological Activity and Applications

The primary and well-documented role of **(S)-3-(1-Aminoethyl)phenol** is its application as a crucial chiral building block in pharmaceutical synthesis.

## Intermediate for Rivastigmine Synthesis

**(S)-3-(1-Aminoethyl)phenol** is the direct precursor to **(S)-3-(1-(dimethylamino)ethyl)phenol**, which is subsequently carbamoylated to produce Rivastigmine. The stereochemistry of the starting material dictates the final configuration of the drug, which is essential for its selective inhibition of cholinesterase enzymes in the brain.



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Synthetic relationship to Rivastigmine.

There is no significant evidence in the reviewed literature to suggest that **(S)-3-(1-Aminoethyl)phenol** possesses independent pharmacological activity or engages in specific signaling pathways. Its utility is derived from its role as a structurally precise intermediate.

## Safety and Handling

**(S)-3-(1-Aminoethyl)phenol** is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

## GHS Hazard Information

- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.[\[9\]](#)
  - H335: May cause respiratory irritation.[\[9\]](#)
- Signal Word: Danger
- Hazard Classifications:
  - Skin Corrosion/Irritation: Category 1B[\[9\]](#)
  - Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[\[9\]](#)

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[10\]](#)
  - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[\[10\]](#)
  - Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.[\[10\]](#)
- First Aid Measures:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[10\]](#)

- Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention.[[10](#)]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[[10](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [[10](#)]

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